molecular formula C11H22N2O4 B12303978 tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate

tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate

Cat. No.: B12303978
M. Wt: 246.30 g/mol
InChI Key: MXNQKIPLJZAZBI-UHFFFAOYSA-N
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Description

tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methoxy group, and a methylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents under controlled conditions. One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies such as continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile chemical modifications .

Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its carbamate group can interact with various biological targets .

Medicine: Its ability to form stable complexes with drugs can enhance their bioavailability and therapeutic efficacy.

Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzyme activities by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methylcarbamoyl groups provide additional sites for chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-8(9(14)13(6)16-7)12(5)10(15)17-11(2,3)4/h8H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNQKIPLJZAZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)OC)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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